molecular formula C9H6ClF3O2 B13544934 (3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde

(3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde

Cat. No.: B13544934
M. Wt: 238.59 g/mol
InChI Key: KJINHPUTYBMDNM-UHFFFAOYSA-N
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Description

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethoxy)benzaldehyde
  • 3-chloro-4-(trifluoromethoxy)benzaldehyde
  • 4-chloro-3-(trifluoromethoxy)benzaldehyde

Uniqueness

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde

InChI

InChI=1S/C9H6ClF3O2/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,4-5H,3H2

InChI Key

KJINHPUTYBMDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)Cl)OC(F)(F)F

Origin of Product

United States

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